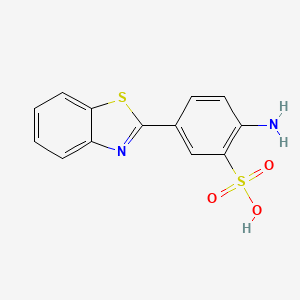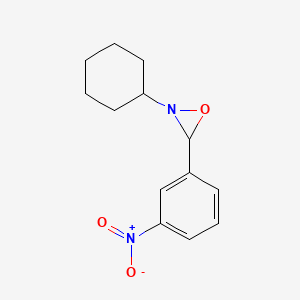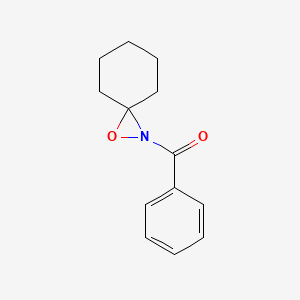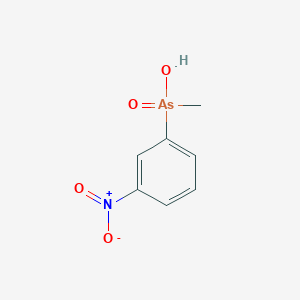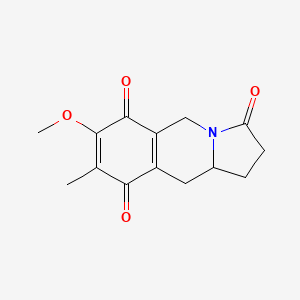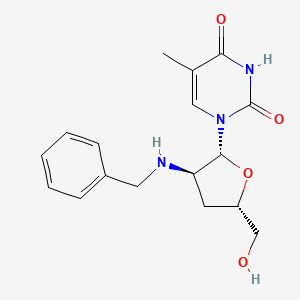
dioxido(oxo)silane;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido(oxo)silane;nickel(2+) is a compound with the molecular formula Ni3O12Si4. It is also known as silicic acid (H2SiO3), nickel(2+) salt (4:3). This compound is a nickel silicate, where nickel ions are coordinated with silicate ions. It has various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;nickel(2+) typically involves the reaction of nickel salts with silicate sources. One common method involves heating a slurry of particulate silica in an aqueous nickel ammine carbonate solution at a pH above 7.5. The mixture is then filtered, washed, dried, and optionally calcined .
Industrial Production Methods
In industrial settings, the production of nickel silicate compounds often involves similar methods but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxido(oxo)silane;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced to form metallic nickel and other by-products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrides, and oxidizing agents such as oxygen or peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction reactions can yield metallic nickel, while oxidation reactions can produce nickel oxides.
Wissenschaftliche Forschungsanwendungen
Dioxido(oxo)silane;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioxido(oxo)silane;oxygen(2-);ytterbium(3+): This compound has a similar structure but contains ytterbium instead of nickel.
Various Silanes: Silanes with different substituents and metal ions can exhibit similar chemical properties and reactivity.
Uniqueness
Dioxido(oxo)silane;nickel(2+) is unique due to the presence of nickel ions, which impart specific catalytic and electronic properties to the compound. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Eigenschaften
| 31748-25-1 | |
Molekularformel |
Ni3O12Si4-2 |
Molekulargewicht |
480.41 g/mol |
IUPAC-Name |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |
InChI-Schlüssel |
ASXBPHUHJDRIAA-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


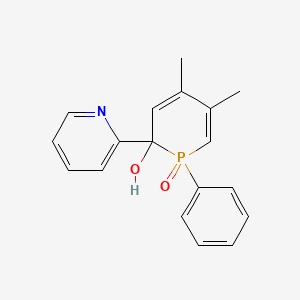


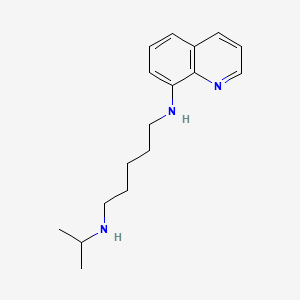
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
